2-Nonylquinolin-4(1H)-one is a member of the quinolone alkaloid family, characterized by its unique structure that includes a nonyl side chain attached to the quinoline ring. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. Its molecular formula is , and it has been identified in several natural sources, including certain bacterial strains such as Pseudomonas and plant species like Raulinoa echinata .
Studies suggest that 2-Nonylquinolin-4(1H)-one exhibits antiviral activity against Hepatitis C Virus (HCV) by potentially interfering with its replication cycle []. It may also possess antifungal activity against Lecanicillium gongylophorus, a fungus associated with leaf-cutting ants []. However, the precise mechanisms underlying these effects require further investigation.
2-Nonylquinolin-4(1H)-one, also known as Pseudane IX, is a quinolone alkaloid naturally produced by the bacterium Pseudomonas aeruginosa []. Quinolone alkaloids are a diverse group of nitrogen-containing organic compounds known for their various biological activities [].
Research suggests that 2-Nonylquinolin-4(1H)-one possesses antiviral properties. Studies have shown its effectiveness in reducing infection of Huh7.5 human liver cells by the Hepatitis C virus (HCV) [].
Studies have also demonstrated the antifungal activity of 2-Nonylquinolin-4(1H)-one. It has been shown to be active against Leucoagaricus gongylophorus, a symbiotic fungus associated with the leaf-cutting ant Atta sexdens [].
2-Nonylquinolin-4(1H)-one exhibits immunomodulatory effects, meaning it can influence the immune system. Studies have shown that it inhibits the activation of a specific signaling pathway involved in T cell activation in Jurkat cells []. However, it does not appear to affect a different pathway involved in the activation of other immune cells [].
2-Nonylquinolin-4(1H)-one is still under investigation for its potential applications in various fields. Researchers are exploring its potential as a lead compound for the development of new drugs with antiviral, antifungal, and immunomodulatory properties [].
The chemical reactivity of 2-nonylquinolin-4(1H)-one is primarily attributed to its functional groups. It can undergo various transformations, including:
These reactions highlight its potential for further derivatization, which can be exploited in synthetic chemistry .
2-Nonylquinolin-4(1H)-one exhibits a range of biological activities, making it a compound of interest in pharmacological research. Notable activities include:
The synthesis of 2-nonylquinolin-4(1H)-one can be achieved through several methods:
2-Nonylquinolin-4(1H)-one has several applications across different fields:
Interaction studies involving 2-nonylquinolin-4(1H)-one have revealed its capacity to modulate various biological pathways. For instance:
Several compounds share structural similarities with 2-nonylquinolin-4(1H)-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Octylquinolin-4(1H)-one | Similar quinoline structure but with an octyl group | Slightly shorter alkyl chain; different biological activity profile |
| 2-Heptylquinolin-4(1H)-one | Contains a heptyl side chain | Exhibits antimicrobial properties similar to 2-nonylquinolin-4(1H)-one |
| 2-Alkylquinolin-4(1H)-ones | General class of compounds with varying alkyl chains | Diverse biological activities depending on alkyl length |
The uniqueness of 2-nonylquinolin-4(1H)-one lies in its specific chain length and resultant physical properties, which influence its solubility and biological interactions compared to other alkylquinolines .
2-Nonylquinolin-4(1h)-One is a quinolone alkaloid characterized by its bicyclic quinoline core structure with a nonyl substituent at the 2-position and a ketone functionality at the 4-position [1]. The compound belongs to the organoheterocyclic class of quinolines and derivatives, specifically categorized under quinolones and derivatives [2]. The molecular formula is established as C₁₈H₂₅NO, indicating the presence of 18 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [3] [2].
The structural configuration features a fused benzene-pyridine ring system characteristic of quinolines, with the nonyl chain (nine-carbon aliphatic chain) attached to the carbon at position 2 of the quinoline ring [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-nonyl-1H-quinolin-4-one [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1, which clearly illustrates the linear nonyl chain attachment and the carbonyl group positioning [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO [1] [3] [2] |
| International Union of Pure and Applied Chemistry Name | 2-nonyl-1H-quinolin-4-one [1] [2] |
| InChI | InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) [1] [2] |
| InChI Key | KKRXDNYRUZGPFM-UHFFFAOYSA-N [1] [2] |
| Chemical Abstracts Service Number | 2503-81-3 [1] [3] [4] |
The molecular weight of 2-Nonylquinolin-4(1h)-One is consistently reported as 271.4 grams per mole across multiple sources [1] [3] [2]. The exact mass, determined through high-resolution mass spectrometry, is 271.193614421 grams per mole [2]. The compound exists as a solid at room temperature, appearing as an off-white powder [5].
Physical property calculations indicate specific structural characteristics that influence the compound's behavior [2]. The topological polar surface area is calculated as 29.10 Ų, which reflects the compound's relatively low polarity despite the presence of the nitrogen and oxygen heteroatoms [2]. The calculated octanol-water partition coefficient (XlogP) value of 6.00 indicates high lipophilicity, consistent with the long nonyl chain attachment [2]. The atomic LogP value of 4.82 provides additional confirmation of the compound's hydrophobic nature [2].
The molecular structure contains one hydrogen bond acceptor and one hydrogen bond donor, corresponding to the nitrogen and oxygen atoms in the quinolone ring system [2]. The compound exhibits eight rotatable bonds, primarily attributed to the flexible nonyl chain, which contributes to conformational flexibility [2].
| Physical Constant | Value | Reference |
|---|---|---|
| Molecular Weight | 271.4 g/mol [1] [3] [2] | Multiple sources |
| Exact Mass | 271.193614421 g/mol [2] | PlantaeDB |
| Physical State | Solid, off-white powder [5] | PAMDB |
| Topological Polar Surface Area | 29.10 Ų [2] | PlantaeDB |
| XlogP | 6.00 [2] | PlantaeDB |
| Atomic LogP | 4.82 [2] | PlantaeDB |
| Hydrogen Bond Acceptors | 1 [2] | PlantaeDB |
| Hydrogen Bond Donors | 1 [2] | PlantaeDB |
| Rotatable Bonds | 8 [2] | PlantaeDB |
Quinolone derivatives, including 2-Nonylquinolin-4(1h)-One, exhibit characteristic ultraviolet-visible absorption patterns due to their conjugated aromatic system [6] [7] [8]. The quinolone nucleus demonstrates three primary absorption maxima, typically located around 210-230 nm, 270-300 nm, and 315-330 nm [7] [8]. These absorption bands correspond to different electronic transitions within the molecule [6].
The high-intensity absorption band in the 270-290 nm region is particularly characteristic of quinolone derivatives and corresponds to the carbonyl group at position 4 of the quinoline ring [6]. This absorption results from both π→π* and n→π* electronic transitions [6]. The absorption pattern shows similarities to naphthalene, which exhibits absorption maxima at 221 nm, 286 nm, and 312 nm when measured in methanol [6].
The ultraviolet-visible spectroscopic behavior of quinolone compounds is influenced by pH conditions [7] [8] [9]. In different pH environments, quinolones can exist in various ionization states due to the nitrogen atom in the pyridine ring, leading to hypsochrome and bathochrome shifts in the absorption spectra [7] [8]. Generally, slight hypsochrome shifts are observed at both acidic pH (where the protonated form prevails) and basic pH (where the anionic form prevails) [7] [8].
| Absorption Region | Wavelength Range (nm) | Electronic Transition | Intensity |
|---|---|---|---|
| Region I | 210-230 [7] [8] | π→π* | High |
| Region II | 270-300 [6] [7] [8] | π→π, n→π | Very High |
| Region III | 315-330 [7] [8] | π→π* | Medium |
Nuclear magnetic resonance spectroscopy provides detailed structural information for quinolone derivatives through analysis of both ¹H and ¹³C spectra [10] [11]. For 2-alkylquinolin-4(1h)-one compounds, characteristic chemical shift patterns are observed that reflect the electronic environment of different atomic positions [10] [11].
In ¹H nuclear magnetic resonance spectra of quinolone derivatives, the aromatic protons of the quinoline ring system typically appear in the range of 7.0-8.5 ppm [11]. The proton at position 3 of the quinolone ring often appears as a singlet around 6.5-7.0 ppm [11]. The nonyl chain protons in 2-Nonylquinolin-4(1h)-One would be expected to appear in the aliphatic region, with the α-methylene protons (adjacent to the quinoline ring) appearing around 2.5-3.0 ppm and the remaining methylene and terminal methyl protons appearing between 0.8-2.0 ppm [11].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [10] [11]. The carbonyl carbon at position 4 typically resonates around 160-180 ppm, characteristic of quinolone ketones [11]. The aromatic carbons of the quinoline ring system appear in the range of 110-150 ppm, while the aliphatic carbons of the nonyl chain resonate between 14-35 ppm [11].
| Nuclear Type | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H Aromatic | 7.0-8.5 [11] | Quinoline ring protons |
| ¹H Position 3 | 6.5-7.0 [11] | H-3 quinolone proton |
| ¹H Aliphatic | 0.8-3.0 [11] | Nonyl chain protons |
| ¹³C Carbonyl | 160-180 [11] | C-4 quinolone carbon |
| ¹³C Aromatic | 110-150 [11] | Quinoline ring carbons |
| ¹³C Aliphatic | 14-35 [11] | Nonyl chain carbons |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information for 2-Nonylquinolin-4(1h)-One [1]. The molecular ion peak appears at m/z 271, corresponding to the molecular weight of 271.4 g/mol [1] [2]. High-resolution mass spectrometry techniques can determine the exact mass as 271.193614421 Da [2].
The fragmentation pattern of 2-Nonylquinolin-4(1h)-One in mass spectrometry would be expected to show characteristic losses related to the nonyl chain and quinolone ring system [1]. Common fragmentation pathways for quinolone compounds include loss of alkyl chain segments and formation of quinoline-related fragment ions [1]. The base peak and other major fragment ions provide structural confirmation and can be used for compound identification and quantitative analysis [1].
Electrospray ionization mass spectrometry is particularly useful for quinolone analysis, as these compounds readily form protonated molecular ions [M+H]⁺ under positive ionization conditions [1]. The ionization efficiency and fragmentation patterns can be optimized through adjustment of source parameters and collision energies [1].
| Mass Spectrometric Parameter | Value | Reference |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 271 [1] [2] | Multiple sources |
| Exact Mass | 271.193614421 Da [2] | PlantaeDB |
| Protonated Molecular Ion [M+H]⁺ | m/z 272 [1] | PubChem |
| Ionization Method | Electrospray ionization [1] | PubChem |
The solubility characteristics of 2-Nonylquinolin-4(1h)-One are significantly influenced by its molecular structure, particularly the hydrophobic nonyl chain and the polar quinolone ring system [2] [12]. The compound demonstrates limited solubility in water due to its predominantly non-polar character, with the long alkyl chain hindering interaction with polar water molecules [13].
Experimental solubility data indicates that 2-Nonylquinolin-4(1h)-One is soluble in dimethyl sulfoxide at concentrations up to 15 mg/mL and in ethanol at concentrations up to 30 mg/mL [12]. These values reflect the compound's preference for organic solvents over aqueous media [12]. The high XlogP value of 6.00 and atomic LogP value of 4.82 provide theoretical support for the observed poor water solubility and enhanced organic solvent compatibility [2].
The compound shows favorable solubility in various organic solvents including chloroform, tetrahydrofuran, methylene chloride, and other non-polar to moderately polar organic solvents [13]. Temperature effects can enhance solubility in organic solvents, making dissolution easier in non-polar or less polar environments [13]. The solubility profile makes 2-Nonylquinolin-4(1h)-One suitable for applications requiring organic solvent systems [13].
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| Dimethyl sulfoxide | 15 mg/mL [12] | Room temperature | Cayman Chemical |
| Ethanol | 30 mg/mL [12] | Room temperature | Cayman Chemical |
| Water | Limited [13] | Room temperature | Literature |
| Chloroform | Good [13] | Room temperature | Literature |
| Tetrahydrofuran | Good [13] | Room temperature | Literature |
| Methylene chloride | Good [13] | Room temperature | Literature |
The stability profile of 2-Nonylquinolin-4(1h)-One encompasses thermal, chemical, and photochemical stability characteristics [12] [14] [15]. Under standard storage conditions, the compound demonstrates reasonable chemical stability when protected from light and moisture [12]. The quinolone ring system provides inherent stability to the molecule, while the nonyl chain contributes to the overall molecular stability through its saturated aliphatic structure [12].
Thermal stability studies on quinolone compounds indicate that these molecules generally exhibit high resistance to thermal degradation [15]. The thermal degradation process for quinolones is kinetically unfavorable in terms of both enthalpy and entropy [15]. Decomposition temperatures for quinolone derivatives are typically well above normal handling and storage temperatures [12]. No decomposition occurs when the compound is used according to standard specifications [12].
Chemical stability varies under different pH conditions [14] [16]. Quinolone compounds can undergo degradation under alkaline conditions, with gemifloxacin and similar compounds showing susceptibility to alkaline hydrolysis [14]. Photolytic degradation can occur under ultraviolet light exposure, with structural features such as the quinolone ring system influencing degradation rates [14] [9]. The compound is incompatible with strong oxidizing agents, which can lead to oxidative degradation [12].
Biodegradation pathways for quinolone compounds involve hydroxylation reactions, particularly at the 3-position of the quinoline ring [17] [18]. Microorganisms can metabolize quinolone structures through enzymatic processes that lead to ring opening and subsequent mineralization [17]. The degradation products typically include anthranilic acid derivatives and fatty acid components [18].
| Stability Factor | Condition | Stability Assessment | Reference |
|---|---|---|---|
| Thermal | Standard temperatures | High stability [12] [15] | Multiple sources |
| Chemical (Neutral pH) | Room temperature | Stable [12] | Cayman Chemical |
| Chemical (Alkaline) | High pH | Potential degradation [14] | Literature |
| Photochemical | UV light exposure | Susceptible to degradation [14] [9] | Literature |
| Oxidative | Strong oxidizing agents | Incompatible [12] | Cayman Chemical |
| Biological | Microbial environments | Biodegradable [17] [18] | Literature |